N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
CAS No.: 361159-63-9
Cat. No.: VC8268383
Molecular Formula: C19H25N3O6S2
Molecular Weight: 455.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361159-63-9 |
|---|---|
| Molecular Formula | C19H25N3O6S2 |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C19H25N3O6S2/c1-13-17(14(2)23)29-19(20-13)21-18(24)15-5-7-16(8-6-15)30(25,26)22(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,20,21,24) |
| Standard InChI Key | HWZVGLRZUFQIEZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C(=O)C |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C(=O)C |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide reflects its multicomponent structure. The molecule comprises three primary modules:
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Thiazole Core: A 1,3-thiazole ring substituted with an acetyl group at position 5 and a methyl group at position 4. Thiazoles are heterocyclic aromatic compounds known for their electron-rich nature and role in medicinal chemistry .
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Benzamide Backbone: A benzene ring linked to an amide group at position 4. The amide nitrogen is bonded to the thiazole ring, creating a planar configuration that may enhance intermolecular interactions .
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Sulfamoyl Group: A sulfonamide derivative where the sulfonyl group is attached to two 2-methoxyethyl substituents. This moiety introduces steric bulk and polarity, influencing solubility and target binding .
The molecular formula is inferred as C₂₀H₂₆N₄O₆S₂, with a calculated molecular weight of 506.57 g/mol. Key functional groups include the acetyl (electron-withdrawing), sulfamoyl (hydrogen-bond acceptor), and methoxyethyl (solubility-enhancing) groups.
Synthesis and Reactivity
Hypothetical Synthetic Pathways
While no explicit synthesis route for this compound is documented in the provided sources, general methods for analogous thiazole sulfonamides suggest a multi-step approach:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones, such as 4-methyl-5-acetyl-2-aminothiazole, under acidic conditions .
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Sulfonylation: Reaction of 4-aminobenzamide with bis(2-methoxyethyl)sulfamoyl chloride in the presence of a base like pyridine to form the sulfonamide linkage .
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Coupling: Amide bond formation between the thiazole amine and benzamide carbonyl using coupling agents like EDC/HOBt .
Reactivity Profile
The compound’s reactivity is dominated by:
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Acetyl Group: Susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid under basic conditions).
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Sulfamoyl Group: Capable of hydrogen bonding with biological targets like enzymes or receptors .
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Thiazole Ring: Participates in π-π stacking and coordination with metal ions, as seen in related structures .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₂₆N₄O₆S₂ (inferred) |
| Molecular Weight | 506.57 g/mol |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
| Solubility | Moderate in DMSO, low in water |
| Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
| Hydrogen Bond Acceptors | 8 (carbonyl, sulfonyl, ether oxygens) |
Predicted ADMET Profile:
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Absorption: High gastrointestinal absorption (Log Kp = −5.83 cm/s) .
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Metabolism: Likely CYP3A4 substrate due to methoxyethyl groups.
Comparative Analysis with Related Thiazole Derivatives
The target compound’s unique bis(2-methoxyethyl)sulfamoyl group distinguishes it from simpler sulfonamide derivatives, potentially offering improved selectivity for biological targets.
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